molecular formula C12H13N7O2 B2634385 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034598-36-0

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2634385
CAS No.: 2034598-36-0
M. Wt: 287.283
InChI Key: DRPKWYBSBHIUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a fused triazolopyrazine core substituted with a methoxy group at position 8 and a pyrazole-carboxamide moiety linked via a methylene bridge. This structure combines pharmacophoric elements of pyrazole and triazolopyrazine, both recognized for their bioactivity in medicinal chemistry . The methoxy group enhances solubility and metabolic stability, while the pyrazole-carboxamide contributes to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-18-8(3-4-15-18)11(20)14-7-9-16-17-10-12(21-2)13-5-6-19(9)10/h3-6H,7H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPKWYBSBHIUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The inhibition of these kinases disrupts signaling pathways that are essential for cancer cell survival and growth. Additionally, this compound exhibits antibacterial activity by targeting bacterial enzymes, leading to the disruption of bacterial cell wall synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation. It also promotes apoptosis, or programmed cell death, by activating caspases and other apoptotic proteins. Furthermore, this compound affects cell signaling pathways by inhibiting the phosphorylation of key signaling molecules, leading to reduced cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. This compound binds to the ATP-binding sites of c-Met and VEGFR-2 kinases, thereby inhibiting their kinase activity. The inhibition of these kinases leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively inhibits tumor growth and reduces tumor size without causing significant toxicity. At high doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to achieve maximum therapeutic benefit while minimizing toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters, such as P-glycoprotein, which can influence its cellular uptake and distribution. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution in different tissues. These interactions are critical for determining the compound’s therapeutic efficacy and potential side effects.

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N8O2C_{11}H_{12}N_8O_2 with a molecular weight of 288.27 g/mol. The structure features a triazolo-pyrazine core, which contributes to its biological activity.

Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mode of action involves the inhibition of bacterial growth by targeting specific cellular processes, although the precise mechanisms remain to be fully elucidated .

Anticancer Activity

Recent studies indicate that compounds in the pyrazole class, including this compound, exhibit promising anticancer activity. For instance, derivatives have shown cytotoxic effects in various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's ability to induce apoptosis and inhibit cell proliferation has been documented with IC50 values ranging from 0.28 µM to 49.85 µM depending on the specific derivative and cell line tested .

Case Studies and Experimental Data

A review of recent literature highlights several key findings regarding the biological activity of this compound:

CompoundCell LineIC50 (µM)Activity
N-(1-{1-[4-nitrophen]-3-phenyphenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF73.79Anticancer
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Anticancer
N-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamideVariousVariesAntibacterial/Anticancer

The data indicate a strong correlation between structural modifications in pyrazole derivatives and their biological efficacy. The introduction of specific functional groups has been shown to enhance both antibacterial and anticancer activities.

Comparison with Similar Compounds

Key Differences :

  • The triazolopyrazine core in the target compound replaces the pyrazole-pyrimidine systems in derivatives like 3a–3p , altering π-π stacking interactions .

Triazole-Containing Analogues

N-[(8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide () shares the triazolopyrazine scaffold but substitutes the methoxy group with a hydroxyl moiety and replaces pyrazole with a phenyl-1,2,3-triazole. This modification reduces lipophilicity (logP: ~1.2 vs. ~2.5 for the target compound) and may affect blood-brain barrier penetration .

Antifungal Triazolothiadiazoles

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () incorporate a triazolothiadiazole ring instead of triazolopyrazine. Docking studies against 14-α-demethylase lanosterol (PDB: 3LD6) show these compounds exhibit binding affinities comparable to fluconazole, with docking scores ranging from −8.2 to −9.5 kcal/mol. The target compound’s methoxy group may enhance interactions with cytochrome P450 enzymes, similar to these analogues .

Benzothiadiazole Derivatives

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide () replaces the pyrazole with a benzothiadiazole ring. This substitution increases molecular weight (341.35 g/mol vs.

Q & A

Q. Optimization Tips :

  • Use high-purity solvents (e.g., anhydrous THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust reaction time and temperature based on intermediate stability (e.g., 24-hour reflux for cyclization) .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol or ethyl acetate/light petroleum ether) to achieve >85% yield .

How can molecular docking studies predict biological targets, particularly in antifungal research?

Advanced Research Question
Molecular docking can identify potential enzyme targets by simulating ligand-receptor interactions. For example:

  • Target Selection : Use fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) due to its role in ergosterol biosynthesis .
  • Protocol :
    • Prepare the compound’s 3D structure (e.g., using Open Babel).
    • Dock with AutoDock Vina, applying Lamarckian genetic algorithms.
    • Validate with co-crystallized ligands (e.g., fluconazole) to ensure binding site accuracy.
  • Interpretation : Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen bonding with key residues (e.g., heme iron coordination) .

Limitations : Docking scores may not correlate with in vitro activity due to membrane permeability or metabolic stability issues. Cross-validate with antifungal susceptibility assays (CLSI M38 guidelines) .

What spectroscopic/chromatographic methods effectively characterize this compound?

Basic Research Question

  • 1H/13C NMR : Confirm methoxy (δ ~3.8–4.0 ppm) and pyrazole protons (δ ~6.5–8.0 ppm). Use CDCl3 or DMSO-d6 for solubility .
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time varies with mobile phase polarity .
  • Melting Point : Compare with literature values (e.g., 178–190°C for analogs) to confirm crystallinity .

How to address discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Troubleshooting Steps :
    • Solubility : Test in DMSO/PBS; low solubility may reduce apparent activity.
    • Metabolic Stability : Perform liver microsome assays to detect rapid degradation.
    • Off-Target Effects : Screen against related enzymes (e.g., human CYP450s) .
  • Case Study : If docking predicts antifungal activity but in vitro assays show none, evaluate efflux pump activity (e.g., Candida albicans CDR1 overexpression) using efflux inhibitors like FK506 .

What strategies enhance solubility/stability via salt formation?

Advanced Research Question

  • Salt Synthesis : React the free base with HCl or succinic acid in ethanol at 0–5°C. Monitor pH to avoid decomposition .
  • Characterization :
    • PXRD : Confirm crystalline vs. amorphous forms.
    • DSC : Measure melting points and polymorph transitions.
    • Solubility Testing : Use shake-flask method in buffers (pH 1.2–6.8) .

Example : Hydrochloride salts of triazolo-thiadiazines show 3× higher aqueous solubility than free bases .

Designing SAR studies for methoxy and pyrazole substituents

Advanced Research Question

  • SAR Workflow :
    • Analog Synthesis : Replace methoxy with -CF3 or -Cl to assess electronic effects .
    • Bioactivity Testing : Compare IC50 values in enzyme inhibition assays (e.g., CYP51).
    • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, Hammett σ) with activity .
  • Key Findings :
    • Methoxy groups enhance membrane permeability but reduce metabolic stability .
    • Bulky pyrazole substituents (e.g., 4-trifluoromethylphenyl) improve target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.